2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine

Catalog No.
S904666
CAS No.
1203499-58-4
M.F
C11H14ClNSi
M. Wt
223.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyrid...

CAS Number

1203499-58-4

Product Name

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine

IUPAC Name

2-(2-chloro-5-methylpyridin-3-yl)ethynyl-trimethylsilane

Molecular Formula

C11H14ClNSi

Molecular Weight

223.77 g/mol

InChI

InChI=1S/C11H14ClNSi/c1-9-7-10(11(12)13-8-9)5-6-14(2,3)4/h7-8H,1-4H3

InChI Key

ABYHZEUMHXSVFF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)Cl)C#C[Si](C)(C)C

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C#C[Si](C)(C)C

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is an organosilicon compound characterized by the presence of a pyridine ring substituted with a chloro group, a methyl group, and a trimethylsilyl ethynyl moiety. Its chemical formula is C₁₁H₁₄ClN₁Si, with a molecular weight of approximately 223.78 g/mol . The compound is notable for its potential applications in organic synthesis and medicinal chemistry, owing to its unique structural features which allow for various chemical transformations.

There is no scientific literature available describing a specific mechanism of action for 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine.

  • As with any unknown compound, it is advisable to handle 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine with appropriate safety precautions in a well-ventilated fume hood while wearing gloves and protective eyewear.
  • Specific safety information regarding flammability, reactivity, or toxicity is not available and would require further investigation.

Future Research

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine remains a relatively under-investigated molecule. Potential future research directions could include:

  • Synthesis and characterization of the compound to obtain physical and chemical property data.
  • Exploration of its reactivity in various chemical reactions, particularly Sonogashira coupling and TMS deprotection.
  • Investigation of potential applications in organic synthesis or materials science.
  • Organic Synthesis: The presence of the alkyne (ethynyl) group makes this molecule a candidate for click chemistry reactions []. Click chemistry is a powerful tool for building complex molecules from simpler ones, and 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine could serve as a building block in the synthesis of novel organic compounds with desired properties.
  • Medicinal Chemistry: The pyridine ring is a common scaffold in many drugs []. The combination of the chloro and methyl groups, along with the alkyne functionality, could potentially lead to new drug candidates with interesting biological activities. Further research would be needed to explore this possibility.
  • Material Science: Ethynyl-functionalized molecules can be used in the design of new materials with specific properties, such as conductivity or luminescence []. 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine could be a starting point for the development of novel functional materials.
Typical of alkynes and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
  • Cross-Coupling Reactions: It can be utilized in cross-coupling reactions with organometallic reagents, such as boronic acids, to form more complex structures.
  • Deprotection Reactions: The trimethylsilyl group can be removed under acidic or fluoride conditions, allowing for further functionalization of the resulting ethynyl group .

While specific biological activity data for 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is limited, compounds with similar structures have been studied for various biological effects. For instance, derivatives of pyridine are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of the trimethylsilyl group may enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets .

Several synthesis methods for 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine have been reported:

  • Sonogashira Coupling: This method involves coupling an appropriate halogenated pyridine with a terminal alkyne in the presence of a palladium catalyst and a base.
  • Lithiation and Halogenation: The compound can be synthesized by first lithiating 2-chloro-5-methylpyridine followed by reaction with trimethylsilylacetylene.
  • Direct Halogenation: Starting from 5-methyl-3-pyridinylacetylene, chlorination can be performed using chlorinating agents .

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine has several applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Building Block for Functional Materials: The compound can be used to develop functionalized polymers or materials for electronic applications due to its unique electronic properties.
  • Potential Drug Development: Given its structural characteristics, it may serve as a lead compound for developing new therapeutic agents targeting various diseases .

Interaction studies involving 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine focus on its reactivity with biological molecules or other chemical entities. Research indicates that compounds with similar structural motifs often interact with enzymes or receptors, influencing their activity. Studies on related pyridine derivatives suggest potential interactions with neurotransmitter systems or enzyme inhibition pathways .

Several compounds share structural similarities with 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-4-(trimethylsilyl)ethynylpyridineSimilar trimethylsilyl and ethynyl groupsDifferent position of chlorine substitution
2-Methyl-5-(trimethylsilyl)ethynylpyridineMethyl instead of chloroLacks halogen functionality
3-Chloro-4-(trimethylsilyl)ethynylpyridineChlorine at position threeDifferent electronic properties due to position change
2-Chloro-5-trifluoromethoxy-pyridineTrifluoromethoxy group instead of trimethylsilylEnhanced electron-withdrawing effects

These compounds illustrate the diversity within pyridine derivatives while highlighting the unique features of 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine that may contribute to its distinct reactivity and potential applications in various fields .

Cross-Coupling Strategies

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is the most widely employed method for synthesizing 2-chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine. This palladium-catalyzed process enables the formation of carbon-carbon bonds between halogenated pyridine derivatives and terminal alkynes. A representative synthesis involves reacting 3-bromo-2-chloro-5-methylpyridine with trimethylsilylacetylene under catalytic conditions.

Key reaction parameters:

  • Catalyst system: Palladium(II) acetate (2.5 mol%) with triphenylphosphine (5 mol%) and copper(I) iodide (5 mol%) as co-catalyst.
  • Solvent: Dimethylformamide (DMF) or acetonitrile at 100°C.
  • Base: Triethylamine or piperidine to neutralize hydrogen halide byproducts.
  • Yield: Typically 72–96% for analogous pyridinyl-alkyne products.

Mechanistic considerations:
The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond of 3-bromo-2-chloro-5-methylpyridine, followed by transmetallation with the copper-activated trimethylsilylacetylene. Reductive elimination forms the carbon-carbon bond while regenerating the palladium(0) catalyst.

Advantages:

  • Excellent functional group tolerance preserves the chloro and methyl substituents on the pyridine ring.
  • Trimethylsilyl group acts as both a directing group and protecting moiety during the reaction.

Negishi and Stille Coupling Approaches

Alternative cross-coupling strategies provide complementary routes to the target compound:

Negishi Coupling:

  • Employs organozinc reagents (e.g., trimethylsilylethynylzinc chloride) with 3-bromo-2-chloro-5-methylpyridine.
  • Catalyzed by palladium complexes with bulky phosphine ligands (e.g., tris(tert-butyl)phosphine).
  • Demonstrates improved chemoselectivity for C–Br over C–Cl bonds in polyhalogenated substrates.

Stille Coupling:

  • Utilizes trimethylsilylethynylstannane reagents with 3-bromo-2-chloro-5-methylpyridine.
  • Requires palladium catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents like DMF.
  • Enables coupling at lower temperatures (50–80°C) compared to Sonogashira reactions.

Comparative analysis:

ParameterSonogashiraNegishiStille
Catalyst Loading2.5–5 mol% Pd1–2 mol% Pd3–5 mol% Pd
Reaction Time3–24 h6–48 h12–72 h
Byproduct FormationHX (neutralized)ZnX₂SnX₃
Functional GroupTolerates Cl, MeSensitive to NH₂Tolerates OMe

Functionalization Reactions

Hydrohalogenation Dynamics

The ethynyl moiety in 2-chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine undergoes regioselective hydrohalogenation:

HCl addition:

  • Proceeds via Markovnikov addition to form 2-chloro-5-methyl-3-(2-chloro-2-arylethenyl)pyridine derivatives.
  • Optimal conditions: 12M HCl in acetonitrile at 100°C for 14 h (82% yield).
  • Steric effects from the pyridine ring direct addition to the β-position of the alkyne.

HBr addition:

  • Requires Lewis acid catalysts (e.g., AlCl₃) for efficient conversion.
  • Demonstrates lower regioselectivity compared to HCl addition.

Trimethylsilyl (TMS) Group Activation and Protection

The TMS group serves dual roles in synthetic strategies:

Protection strategy:

  • Enables selective Sonogashira coupling at C–Br positions by preventing undesired side reactions at the alkyne.
  • Stable to reaction conditions: Withstands temperatures up to 120°C in Pd-catalyzed couplings.

Activation/removal methods:

  • Fluoride-mediated cleavage: Tetrabutylammonium fluoride (TBAF) in THF quantitatively removes TMS groups.
  • Basic hydrolysis: Potassium carbonate in methanol achieves 95% desilylation within 2 h.
  • In situ activation: Copper(I) iodide facilitates direct coupling without prior deprotection.

Strategic advantages:

  • Enables sequential functionalization of polyhalogenated pyridines.
  • Improves solubility in non-polar solvents for purification steps.
  • Reduces alkyne dimerization during storage and handling.

Wikipedia

2-Chloro-5-methyl-3-[(trimethylsilyl)ethynyl]pyridine

Dates

Modify: 2023-08-16

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